molecular formula C20H21BrN2O4 B11247344 N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11247344
M. Wt: 433.3 g/mol
InChI Key: FRHOTEHIOKJULZ-UHFFFAOYSA-N
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Description

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a brominated phenyl ring, a morpholine moiety, and a benzodioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the desired position.

    Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to attach the morpholine group.

    Formation of Benzodioxepine Ring: The intermediate is further reacted to form the benzodioxepine ring structure.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate amine or amide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.

Mechanism of Action

The mechanism by which N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Similar structure but lacks the bromine atom.

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Contains a chlorine atom instead of bromine.

    N-[3-bromo-4-(piperidin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the bromine atom and the morpholine moiety in N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide distinguishes it from similar compounds. These features can influence its reactivity, binding properties, and overall biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21BrN2O4/c21-16-13-15(3-4-17(16)23-6-10-25-11-7-23)22-20(24)14-2-5-18-19(12-14)27-9-1-8-26-18/h2-5,12-13H,1,6-11H2,(H,22,24)

InChI Key

FRHOTEHIOKJULZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Br)OC1

Origin of Product

United States

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